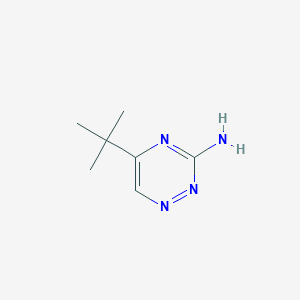

5-Tert-butyl-1,2,4-triazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Tert-butyl-1,2,4-triazin-3-amine is a chemical compound with the molecular formula C7H12N4 . It’s a derivative of 1,2,4-triazin-3-amine .

Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of ongoing research . The exact synthesis process for this specific compound isn’t readily available in the sources I found.Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms . The exact 3D structure isn’t available in the sources I found.Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.20 . It has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a log Po/w (iLOGP) of 1.58, indicating its lipophilicity . It’s also very soluble, with a solubility of 5.11 mg/ml .Aplicaciones Científicas De Investigación

Reactivity and Derivative Synthesis

The reactivity of 1,2,4-triazine derivatives, closely related to 5-Tert-butyl-1,2,4-triazin-3-amine, has been extensively studied. For instance, derivatives of pyrazolo[5,1-c][1,2,4]triazines have shown a broad range of biological activities. Research has explored the synthesis of such compounds and their reactivity under various conditions, leading to the formation of compounds with potential for further application in medicinal chemistry and materials science (Mironovich & Shcherbinin, 2014).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates in the asymmetric synthesis of amines, highlighting the broader application of tert-butyl groups in synthesizing biologically active compounds. These methods enable the synthesis of a wide range of highly enantioenriched amines, showcasing the chemical utility of tert-butyl substituted triazines in synthesizing complex molecules (Ellman, Owens, & Tang, 2002).

Amide-forming Reactions

The role of linkers in tertiary amines for catalyzing triazine-based amide-forming reactions has been investigated, indicating that tert-amines, including those with tert-butyl groups, can mediate or catalyze these crucial synthetic processes. This research points to the importance of tert-butyl substituted triazines in developing new catalytic methods for organic synthesis (Kitamura et al., 2014).

Antitumor Activity

Studies have also focused on the antitumor activities of triazine derivatives, such as the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine. These compounds exhibit promising antitumor properties, highlighting the potential of tert-butyl-triazine derivatives in the development of new anticancer agents (Ye Jiao et al., 2015).

Antimicrobial Agents

Tert-butyl substituted triazine derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating their potential in addressing resistant microbial strains. Such research contributes to the ongoing search for new antimicrobial compounds to combat infectious diseases (Malik & Patel, 2017).

Propiedades

IUPAC Name |

5-tert-butyl-1,2,4-triazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-7(2,3)5-4-9-11-6(8)10-5/h4H,1-3H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJGYNAJPHDUCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=NC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2687740.png)

![3-(1,3-Benzodioxol-5-yl)-5-{[(3,4-dimethoxyphenyl)sulfonyl]methyl}-1,2,4-oxadiazole](/img/structure/B2687742.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide](/img/structure/B2687746.png)

![4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline](/img/structure/B2687750.png)

![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2687752.png)

![2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide](/img/structure/B2687758.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2687759.png)